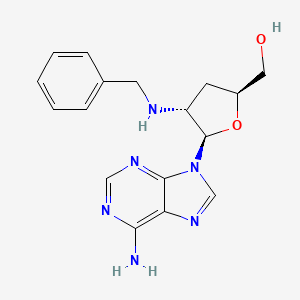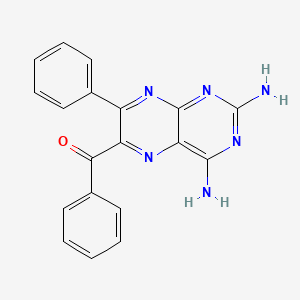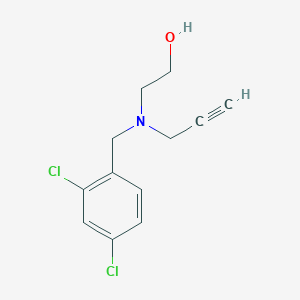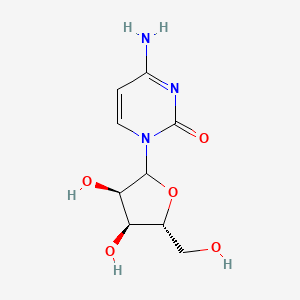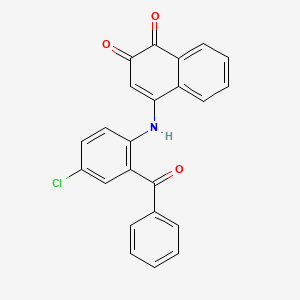
2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is a chemical compound with the molecular formula C21H24N2O4 It is known for its unique structure, which includes a 1,3-dioxolane ring and two N-benzylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) typically involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the intermediate N-benzylglyoxamide. This intermediate is then reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 1,3-dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-(phenylmethyl)-: Similar structure but lacks the N-benzylacetamide groups.
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains a dioxolane ring but different substituents.
Uniqueness
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is unique due to its combination of the 1,3-dioxolane ring and N-benzylacetamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6947-76-8 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c24-19(22-15-17-7-3-1-4-8-17)13-21(26-11-12-27-21)14-20(25)23-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,24)(H,23,25) |
InChI Key |
ZNWNFASSLXQMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



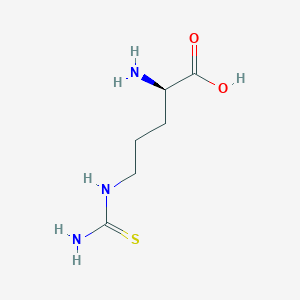


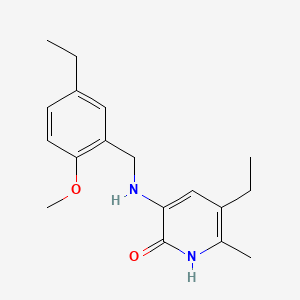

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

